molecular formula C26H21NO4S2 B7727283 [(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

[(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

Cat. No.: B7727283
M. Wt: 475.6 g/mol
InChI Key: VILIDXQCUWDJSI-JCMHNJIXSA-N
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Description

(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylacetic acid moiety, and a benzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thiourea derivative with a suitable α-haloketone under basic conditions.

    Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of Phenylacetic Acid Moiety: The final step involves the esterification or amidation of the intermediate with phenylacetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring or the benzylidene group can be modified by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Modified thiazolidinone or benzylidene derivatives.

Scientific Research Applications

(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure, used as antidiabetic agents.

    Benzylidene Derivatives: Compounds with a benzylidene group, known for their antimicrobial and anticancer properties.

    Phenylacetic Acid Derivatives: Compounds with a phenylacetic acid moiety, used in the synthesis of pharmaceuticals.

Uniqueness

(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is unique due to its combination of structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.

Properties

IUPAC Name

2-[(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S2/c1-17-7-9-19(10-8-17)16-31-21-13-11-18(12-14-21)15-22-24(28)27(26(32)33-22)23(25(29)30)20-5-3-2-4-6-20/h2-15,23H,16H2,1H3,(H,29,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILIDXQCUWDJSI-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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